molecular formula C18H15F2N3O2 B2519072 4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-95-1

4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2519072
CAS RN: 338750-95-1
M. Wt: 343.334
InChI Key: KYSDHZLUMHRSIQ-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H15F2N3O2 and its molecular weight is 343.334. The purity is usually 95%.
BenchChem offers high-quality 4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

4-[(2,4-Difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound that has been a subject of research primarily in the field of chemistry, particularly in the synthesis and characterization of novel chemical compounds. Research studies have explored various derivatives and analogs of this compound, analyzing their chemical structures and properties. For instance, Hayvalı et al. (2010) synthesized and characterized Schiff base ligands related to this compound, investigating their crystal structures and spectroscopic properties (Hayvalı, Unver, & Svoboda, 2010).

Spectral Studies

The mass spectral fragmentation patterns of derivatives of this compound have been a subject of interest. Keats et al. (1982) elucidated the mass spectral fragmentation patterns of derivatives, providing insights into their chemical behavior (Keats, Rockley, & Summers, 1982).

Catalytic Applications

Research has been conducted on using derivatives of this compound in catalysis. Mosaddegh et al. (2010) demonstrated the use of cellulose sulfuric acid as a biodegradable and environmentally friendly catalyst for the synthesis of compounds related to this pyrazolone derivative (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Antimicrobial Activity

Some studies have focused on the antimicrobial properties of related compounds. For example, Shelke et al. (2007) investigated the synthesis and antimicrobial activity of fluorinated pyrazolone derivatives, highlighting their potential in medical applications (Shelke et al., 2007).

Structural Analysis

The structural analysis of related compounds has been an area of focus. Rockley and Summers (1981) synthesized and analyzed the structure of 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, providing insights into their tautomeric forms (Rockley & Summers, 1981).

properties

IUPAC Name

4-[(2,4-difluorophenyl)iminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c1-2-25-17-14(11-21-16-9-8-12(19)10-15(16)20)18(24)23(22-17)13-6-4-3-5-7-13/h3-11,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWSJTMNRFGZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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